1-(2-Iodophenyl)-1H-pyrrole-2,5-dione
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Overview
Description
1-(2-Iodophenyl)-1H-pyrrole-2,5-dione is a heterocyclic organic compound that features an iodine atom attached to a phenyl ring, which is further connected to a pyrrole-2,5-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Iodophenyl)-1H-pyrrole-2,5-dione typically involves the iodination of a phenyl-substituted pyrrole-2,5-dione precursor. One common method includes the use of iodine and an oxidizing agent such as sodium bicarbonate in an aqueous medium. The reaction is carried out at low temperatures to control the formation of the desired product .
Industrial Production Methods
For industrial-scale production, the process may be optimized to enhance yield and purity. This can involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of safer and more environmentally friendly reagents is often prioritized to comply with industrial safety and environmental regulations .
Chemical Reactions Analysis
Types of Reactions
1-(2-Iodophenyl)-1H-pyrrole-2,5-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Oxidation and Reduction: The compound can undergo oxidation to form quinone derivatives or reduction to form hydroquinone derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Coupling Reactions: Palladium catalysts and boronic acids are typically used under mild conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted phenyl-pyrrole-2,5-dione derivatives.
Coupling Reactions: Products include biaryl compounds.
Oxidation and Reduction: Products include quinone and hydroquinone derivatives.
Scientific Research Applications
1-(2-Iodophenyl)-1H-pyrrole-2,5-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Iodophenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Iodophenyl isothiocyanate: Another iodine-substituted phenyl compound with applications in organic synthesis and pharmaceuticals.
2-Iodophenyl isocyanide: Used in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.
2-Iodoresorcinol: Utilized in the synthesis of various organic compounds and as an intermediate in chemical reactions.
Uniqueness
1-(2-Iodophenyl)-1H-pyrrole-2,5-dione is unique due to its combination of a pyrrole-2,5-dione core with an iodine-substituted phenyl ring. This structure imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research purposes.
Properties
IUPAC Name |
1-(2-iodophenyl)pyrrole-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6INO2/c11-7-3-1-2-4-8(7)12-9(13)5-6-10(12)14/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAZGPNZTJLHQJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C=CC2=O)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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